N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide
Description
Properties
CAS No. |
820961-53-3 |
|---|---|
Molecular Formula |
C23H23N3O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C23H23N3O/c27-23(19-14-8-3-9-15-19)26-21-16-20(17-10-4-1-5-11-17)24-22(25-21)18-12-6-2-7-13-18/h1-2,4-7,10-13,16,19H,3,8-9,14-15H2,(H,24,25,26,27) |
InChI Key |
IBKAQSVTVQTIDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving benzaldehyde derivatives and urea or thiourea under acidic or basic conditions.
Substitution with Phenyl Groups: The phenyl groups are introduced at positions 2 and 6 of the pyrimidine ring via Friedel-Crafts alkylation or acylation reactions.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the reaction of the substituted pyrimidine with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or pyrimidine rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving abnormal cell proliferation or signaling pathways.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell cycle regulation.
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound differs from N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L₁–H₂L₉ in Molecules 2009) in two key aspects:
- Core Heterocycle: The pyrimidine ring replaces the thiourea (-N-C(S)-N-) group, eliminating sulfur-based coordination sites.
- Substituents : The 2,6-diphenylpyrimidin-4-yl group introduces steric bulk and planar rigidity compared to the flexible aryl/alkyl thiourea side chains in H₂L₁–H₂L₉.
Table 1: Structural Comparison
| Compound | Core Structure | Key Functional Groups | Aromaticity | Metal Chelation Potential |
|---|---|---|---|---|
| N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide | Pyrimidine | Amide, phenyl substituents | High | Low |
| H₂L₁–H₂L₉ (thiourea derivatives) | Thiourea | Amide, thiourea, aryl substituents | Low | High (via S, O, N donors) |
Conformational and Crystallographic Features
- Thiourea Derivatives : The cyclohexane ring in H₂L₉ adopts a chair conformation stabilized by an intramolecular N-H···O hydrogen bond, forming a pseudo-six-membered ring . This conformation enhances solubility and crystal packing.
- Pyrimidine Analogs : The planar pyrimidine ring likely reduces conformational flexibility, favoring flat molecular packing. The cyclohexane chair conformation may persist, but steric hindrance from 2,6-diphenyl groups could distort intermolecular interactions.
Table 3: Conformational Analysis
| Compound | Ring Conformation | Stabilizing Interactions | Packing Behavior |
|---|---|---|---|
| H₂L₉ (thiourea derivative) | Cyclohexane: chair | Intramolecular N-H···O H-bond | Layered, hydrogen-bonded |
| Pyrimidine derivative | Pyrimidine: planar | π-π stacking, van der Waals | Columnar (predicted) |
Biological Activity
N-(2,6-diphenylpyrimidin-4-yl)cyclohexanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
This compound is characterized by its unique pyrimidine structure, which contributes to its interaction with biological targets. The compound's molecular formula is CHNO, and it exhibits a molecular weight of 336.43 g/mol.
The biological activity of this compound has been linked to its role as an inhibitor of specific enzymes and receptors. Notably, it has shown potential as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in various neuropsychiatric disorders . This modulation can influence neurotransmitter release and neuronal excitability.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
- Anticancer Activity : The compound has been evaluated for its anticancer properties against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against certain bacterial strains, although further studies are needed to elucidate the exact mechanisms involved.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor in various assays. For instance, it was found to inhibit cholinesterases and glucosidases effectively .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study conducted on pancreatic cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results were confirmed using flow cytometry and Western blot analysis .
- Study 2 : In vitro assays revealed that this compound exhibited potent inhibitory effects on serine proteases involved in viral entry mechanisms, suggesting potential applications in antiviral therapies .
Research Findings
The following table summarizes key findings from various studies related to the biological activity of this compound:
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR confirm the cyclohexane carboxamide linkage and pyrimidine substitution patterns. For example, the pyrimidine ring protons resonate at δ 7.5–8.5 ppm (aromatic), while cyclohexane protons appear at δ 1.2–2.5 ppm.
- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C27H26N4O, m/z 422.2100) .
How can thermal stability and decomposition pathways of this compound be analyzed for material science applications?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 25–600°C at 10°C/min in nitrogen). The compound shows decomposition above 250°C, with residual ash indicating inorganic impurities.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and exothermic/endothermic events.
- Kinetic Studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) of decomposition .
What experimental design challenges arise when studying the biological activity of this compound, and how can they be addressed?
Advanced Research Question
- Solubility Limitations : The compound’s hydrophobic cyclohexane and pyrimidine groups reduce aqueous solubility. Use DMSO as a co-solvent (≤0.1% v/v) or formulate as nanoparticles.
- Target Specificity : Off-target binding is common in kinase or receptor assays. Employ competitive binding assays with radiolabeled ligands (e.g., 3H-thymidine uptake in cellular studies).
- Metabolic Stability : Use liver microsome assays (e.g., human CYP450 isoforms) to predict in vivo degradation. Adjust substituents (e.g., electron-withdrawing groups on phenyl rings) to enhance stability .
How can contradictions in reported biological data (e.g., IC50 variability) be systematically resolved?
Advanced Research Question
- Standardization of Assays : Replicate studies under identical conditions (pH, temperature, cell lines). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration differences.
- Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) as internal controls.
- Structural Confirmation : Verify compound integrity via LC-MS post-assay to rule out degradation .
What computational approaches are suitable for predicting the binding modes of this compound with biological targets?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets in kinases). Prioritize docking poses with hydrogen bonds to key residues (e.g., backbone carbonyl of Glu91 in PKA).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
- QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with activity trends .
What strategies mitigate side reactions during the synthesis of this compound derivatives?
Advanced Research Question
- Protecting Groups : Temporarily block reactive amines with Boc (tert-butyloxycarbonyl) during functionalization.
- Regioselective Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to modify phenyl rings without disrupting the amide bond.
- Low-Temperature Quenching : Halt reactions at −78°C to prevent over-oxidation or polymerization .
How does the compound’s stereochemistry influence its pharmacological profile?
Advanced Research Question
- Chiral Centers : The cyclohexane ring’s chair conformation affects binding pocket accessibility. Enantiomers may show 10–100× differences in potency.
- Resolution Methods : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution.
- In Silico Prediction : Compare enantiomer docking scores to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
